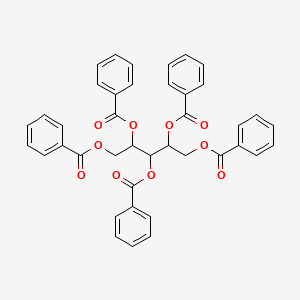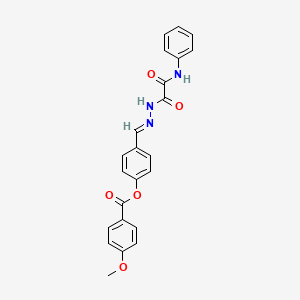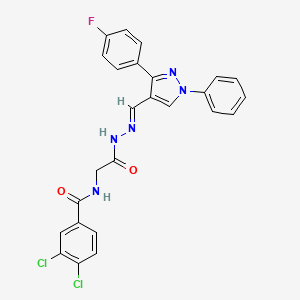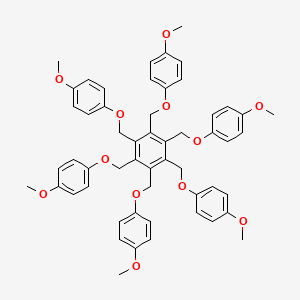
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene is an organic compound with the molecular formula C18H12N2O4. It is characterized by the presence of two nitrophenyl groups attached to a hexatriene backbone. This compound is of interest due to its unique photophysical and photochemical properties, making it a subject of study in various scientific fields .
Métodos De Preparación
The synthesis of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene typically involves the reaction of 4-nitrobenzaldehyde with a suitable diene precursor under specific conditions. One common method is the Wittig reaction, where 4-nitrobenzaldehyde reacts with a phosphonium ylide to form the desired hexatriene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Análisis De Reacciones Químicas
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of dicarboxylic acids.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Aplicaciones Científicas De Investigación
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study photophysical and photochemical properties, including fluorescence and isomerization behaviors.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe in various assays.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene involves its interaction with light, leading to the excitation of electrons and subsequent fluorescence emission. The compound’s photophysical properties are influenced by solvent polarity, which affects the Stokes shift and quantum yield. The presence of nitro groups facilitates charge transfer processes, contributing to its unique photochemical behavior .
Comparación Con Compuestos Similares
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene can be compared with similar compounds such as 1,6-Bis(4-cyanophenyl)-1,3,5-hexatriene. While both compounds share a hexatriene backbone, the presence of different substituents (nitro vs. cyano) results in distinct photophysical properties. For instance, 1,6-Bis(4-cyanophenyl)-1,3,5-hexatriene exhibits solvent-independent fluorescence maxima, whereas this compound shows significant solvent-dependent shifts .
Similar compounds include:
- 1,6-Bis(4-cyanophenyl)-1,3,5-hexatriene
- 1,6-Bis(4-methoxyphenyl)-1,3,5-hexatriene
- 1,6-Bis(4-chlorophenyl)-1,3,5-hexatriene .
Propiedades
Número CAS |
34944-33-7 |
|---|---|
Fórmula molecular |
C18H14N2O4 |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
1-nitro-4-[(1E,3E,5E)-6-(4-nitrophenyl)hexa-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C18H14N2O4/c21-19(22)17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(14-10-16)20(23)24/h1-14H/b2-1+,5-3+,6-4+ |
Clave InChI |
OYPMHQIMQGZDHK-CRQXNEITSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)






![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
